molecular formula C12H10N2O B1594192 (1H-Naphtho[2,3-d]imidazol-2-yl)methanol CAS No. 7471-10-5

(1H-Naphtho[2,3-d]imidazol-2-yl)methanol

Cat. No. B1594192
CAS RN: 7471-10-5
M. Wt: 198.22 g/mol
InChI Key: IZHSRVUULNQUGL-UHFFFAOYSA-N
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Description

“(1H-Naphtho[2,3-d]imidazol-2-yl)methanol” is a chemical compound . It is related to the imidazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole-based compounds, including “(1H-Naphtho[2,3-d]imidazol-2-yl)methanol”, has been reported in various studies . For instance, one study reported the syntheses of imidazole-based 1,4-naphthoquinones .


Molecular Structure Analysis

The molecular structure of “(1H-Naphtho[2,3-d]imidazol-2-yl)methanol” is related to the imidazole group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole-based compounds, including “(1H-Naphtho[2,3-d]imidazol-2-yl)methanol”, have been reported to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs .

Future Directions

The future directions for the research and development of “(1H-Naphtho[2,3-d]imidazol-2-yl)methanol” and related compounds could involve their potential applications in the treatment of multi-drug resistant (MDR) infections . Another interesting direction could be the exploration of their unique physical properties, such as negative area compressibility .

properties

IUPAC Name

1H-benzo[f]benzimidazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-6,15H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHSRVUULNQUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323302
Record name (1H-Naphtho[2,3-d]imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Naphtho[2,3-d]imidazol-2-yl)methanol

CAS RN

7471-10-5
Record name NSC403543
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Record name (1H-Naphtho[2,3-d]imidazol-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7471-10-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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